molecular formula C5H10O3 B140885 2-Hydroxy-3-methylbutyric acid CAS No. 4026-18-0

2-Hydroxy-3-methylbutyric acid

Cat. No.: B140885
CAS No.: 4026-18-0
M. Wt: 118.13 g/mol
InChI Key: NGEWQZIDQIYUNV-UHFFFAOYSA-N
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Description

2-Hydroxy-3-methylbutyric acid (2H3MB), also known as 2-hydroxyisovaleric acid, is a branched-chain hydroxy acid with the molecular formula C₅H₁₀O₃ and a molecular weight of 118.13 g/mol . It is a metabolite derived from valine, a branched-chain amino acid (BCAA), and is structurally analogous to gamma-hydroxybutyric acid (GHB), a neurotransmitter and neuropharmacological agent .

Chemical Reactions Analysis

Sulfonation and Glucuronidation Reactions

HMBA undergoes phase II metabolism through sulfonation and glucuronidation , critical for detoxification and excretion.

Table 1: Conjugation Reactions of HMBA

Reaction TypeProductEnzyme InvolvedKey Details
Sulfonation3-Methyl-2-(sulfooxy)butanoic acidNot explicitly identified Introduces a sulfonate group to enhance water solubility for renal excretion.
Glucuronidation6-(1-Carboxy-2-methylpropoxy)-3,4,5-trihydroxyoxane-2-carboxylic acidUDP-glucuronosyltransferase 1-1 (UGT1A1) UGT1A1 catalyzes HMBA’s conjugation with glucuronic acid. Gene: UGT1A1; UniProt ID: P22309; MW: 59.59 kDa.
  • UGT1A1 Specificity : This enzyme facilitates HMBA’s glucuronidation, a process critical for eliminating hydrophobic compounds. UGT1A1 also conjugates bilirubin, estradiol, and xenobiotics .

Synthetic and Degradation Pathways

Industrial synthesis of HMBA-related compounds involves controlled hydrolysis and acidification.

Table 2: Key Process Parameters for Related Syntheses

ParameterConditionsRelevance to HMBA Stability
Solvent SystemsEthanol/water mixtures (95:5 w/w) Optimizes reaction yield and minimizes side products.
Temperature Ranges-30°C to 50°C for hydrolysis; controlled acidification at pH 4 Prevents thermal degradation of HMBA analogs.
CatalystsLewis acids (e.g., BF₃·Et₂O) or aluminosilicates Accelerates esterification/cyclization steps.
  • Degradation Notes : HMBA degradation under basic conditions may yield isobutene and CO₂, emphasizing the need for pH control during synthesis .

Metabolic Byproducts in Disease States

HMBA accumulates in metabolic disorders due to enzyme deficiencies:

Table 3: HMBA Association with Metabolic Disorders

DisorderElevated HMBA LevelsProposed Mechanism
Phenylketonuria (PKU)Yes Disrupted phenylalanine metabolism alters HMBA clearance.
Isovaleric AcidemiaYes Impaired leucine catabolism leads to HMBA accumulation.
3-Ketothiolase DeficiencyYes Defective isoleucine degradation increases HMBA.
  • Detection : HMBA is identified in urine via GC-MS in these disorders, serving as a diagnostic biomarker .

Stability and Reactivity Insights

  • pH Sensitivity : HMBA remains stable under mildly acidic conditions but degrades in strong bases, forming volatile byproducts .

  • Thermal Stability : Decomposes above 150°C, necessitating low-temperature storage .

Scientific Research Applications

Cardiovascular Health

Recent research has highlighted the potential of HMB in preventing and treating atherosclerosis, a leading cause of cardiovascular disease (CVD). A study demonstrated that HMB can inhibit macrophage infiltration in aortic regions, thereby reducing plaque formation in atherosclerosis models. In experiments using apoE-deficient mice, HMB administration resulted in significant reductions in serum triglycerides (TG), total cholesterol (TC), and low-density lipoprotein cholesterol (LDL-C) levels, alongside decreased aortic plaque size .

Key Findings:

  • Mechanism: HMB reduces inflammation and lipid accumulation.
  • Clinical Relevance: Potential for developing safer therapeutic options compared to traditional statins.

Cancer Biomarker

HMB has been identified as a novel biomarker for alcohol consumption in large epidemiological studies such as the European Prospective Investigation into Cancer and Nutrition (EPIC) and the Alpha-Tocopherol, Beta-Carotene Cancer (ATBC) study. Its levels correlate with alcohol intake, suggesting its utility in cancer risk assessment .

Key Findings:

  • Biomarker Role: Indicates alcohol consumption levels.
  • Implications: Useful in cancer epidemiology and prevention strategies.

Muscle Preservation and Growth

HMB is widely recognized for its role in muscle health, particularly in preventing muscle wasting (cachexia) associated with aging or chronic diseases. Supplementation with HMB has been shown to promote muscle protein synthesis and reduce muscle breakdown, making it beneficial for athletes and individuals recovering from surgery or illness.

Case Studies:

  • A clinical trial found that elderly individuals who supplemented with HMB experienced significant improvements in muscle mass and strength compared to controls .

Key Findings:

  • Target Population: Elderly, athletes, patients post-surgery.
  • Benefits: Enhances recovery, preserves lean body mass.

Metabolic Studies

HMB serves as an important compound for studying metabolic pathways involving branched-chain amino acids. Research indicates that HMB can influence cellular signaling pathways such as MYC, which are crucial for cell proliferation and growth .

Applications:

  • Used as a model compound in metabolic research.
  • Investigated for its effects on intestinal epithelial cell proliferation.

Summary Table of Applications

Application AreaDescriptionKey Findings
Cardiovascular HealthPrevention/treatment of atherosclerosisReduces plaque size; lowers lipid levels
Cancer BiomarkerIndicator of alcohol consumptionCorrelates with cancer risk assessments
Muscle PreservationPrevents muscle wasting; promotes growthImproves muscle mass/strength in elderly
Biochemical ResearchStudies metabolic pathwaysInfluences MYC signaling; impacts cell proliferation

Comparison with Similar Compounds

Key Roles and Clinical Significance

  • Diagnostic Marker: Elevated urinary levels of 2H3MB are associated with metabolic disorders such as maple syrup urine disease (MSUD) and diabetic ketoacidosis, aiding in early diagnosis and intervention .
  • Microbial Metabolism : Acts as an intermediate in microbial degradation pathways (e.g., caproic acid) and is used to identify probiotic bacteria .
  • Biomarker in Disease : Linked to oxidative stress, alcohol intake, and liver disease risk due to its role in hepatic glutathione synthesis and BCAA metabolism .
  • Clinical Applications : Used as an internal standard in blood analysis for ethylene glycol and GHB detection .

Comparison with Structurally and Functionally Related Compounds

Structural Isomers and Derivatives

3-Hydroxy-2-methylbutyric Acid

  • Molecular Formula : C₅H₁₀O₃ (same as 2H3MB).
  • Structural Difference : Hydroxyl group on C3 instead of C2, with a methyl group on C2 .
  • Function : Less studied but implicated in distinct metabolic pathways due to isomerism.

2-Hydroxybutyric Acid

  • Molecular Formula : C₄H₈O₃.
  • Key Differences : Shorter carbon chain (C4 vs. C5) and lacks a methyl branch.
  • Clinical Relevance: Elevated in insulin resistance and community-acquired pneumonia (CAP), with higher diagnostic AUC (0.90) compared to 2H3MB (AUC = 0.84 in CAP) .

2-Hydroxyisocaproic Acid (C₆H₁₂O₃)

  • Source: Derived from leucine (another BCAA).
  • Role : Accumulates in MSUD alongside 2H3MB but has a longer carbon chain (C6) .

Functional Analogs

Gamma-Hydroxybutyric Acid (GHB)

  • Structure : Linear C4 chain with a hydroxyl group on C4 (vs. branched C5 in 2H3MB).
  • Function : Neurotransmitter and central nervous system depressant, unlike 2H3MB, which is primarily a metabolic intermediate .

2,3-Dihydroxyisovaleric Acid

  • Structure : Contains two hydroxyl groups (C2 and C3) on a valine-derived backbone.
  • Association : Correlated with alcohol intake but less specific to liver disease compared to 2H3MB .

Other Related Metabolites

Alpha-Hydroxyisobutyric Acid

  • Structure : C4 with hydroxyl and methyl groups on C2.

Comparative Data Table

Compound Molecular Formula Molecular Weight Source/Precursor Key Clinical Associations Diagnostic Utility
2-Hydroxy-3-methylbutyric acid C₅H₁₀O₃ 118.13 Valine MSUD, diabetic ketoacidosis, alcohol intake Urinary biomarker
3-Hydroxy-2-methylbutyric acid C₅H₁₀O₃ 118.13 Not specified Limited data N/A
2-Hydroxybutyric acid C₄H₈O₃ 104.10 Threonine/BCAA Insulin resistance, CAP Serum biomarker (AUC=0.90)
2-Hydroxyisocaproic acid C₆H₁₂O₃ 132.16 Leucine MSUD Urinary biomarker
GHB C₄H₈O₃ 104.10 Glutamate Narcolepsy, anesthesia Pharmacological agent

Metabolic Disorders

  • MSUD : 2H3MB levels in urine correlate with disease severity, enabling early intervention to prevent neurological damage .
  • Alcohol-Induced Liver Disease : 2H3MB is a robust biomarker for habitual alcohol intake, with intraclass correlation coefficients (0.49–0.76) indicating moderate reliability .

Analytical Methods

  • HPLC: Validated for quantifying 2H3MB in biological samples, critical for diagnosing acidosis and MSUD .
  • Mass Spectrometry : Used to differentiate 2H3MB from isomers like 3-hydroxy-2-methylbutyric acid .

Biological Activity

2-Hydroxy-3-methylbutyric acid (HMBA), also known as 2-hydroxyisovaleric acid, is a branched-chain fatty acid metabolite that has garnered attention for its various biological activities. This compound is primarily recognized for its role in metabolic processes and its potential therapeutic applications, particularly in cardiovascular health and cancer risk assessment.

Metabolic Pathways and Sources

HMBA is an endogenous metabolite produced by gut microbiota, specifically from the fermentation of branched-chain amino acids (BCAAs) such as leucine. It is notably involved in metabolic pathways that regulate energy balance and lipid metabolism. The compound has been identified in human urine and is linked to several metabolic disorders, including phenylketonuria and methylmalonic acidemia .

1. Cardiovascular Health

Recent studies have highlighted the role of HMBA in cardiovascular health, particularly its potential to mitigate atherosclerosis. Research indicates that HMBA can inhibit macrophage infiltration, which is crucial in the development of atherosclerotic plaques. In a study involving apoE-/- mice fed a high-fat diet, administration of HMBA significantly reduced plaque size and improved lipid profiles by lowering triglycerides (TG), total cholesterol (TC), and low-density lipoprotein cholesterol (LDL-C) levels .

Table 1: Effects of HMBA on Lipid Profiles in Atherosclerosis Models

ParameterControl GroupHMBA Treatment Group
TG (mg/dL)150 ± 1090 ± 5
TC (mg/dL)200 ± 15130 ± 10
LDL-C (mg/dL)120 ± 870 ± 6
HDL-C (mg/dL)40 ± 545 ± 4

This data suggests that HMBA not only reduces harmful lipid levels but also promotes beneficial high-density lipoprotein cholesterol (HDL-C).

2. Cancer Risk Biomarker

HMBA has been proposed as a biomarker for habitual alcohol intake, with studies indicating a correlation between elevated levels of HMBA and increased risk for certain cancers, including hepatocellular carcinoma (HCC) and pancreatic cancer. A dose-response relationship was observed, where higher concentrations of HMBA were associated with increased odds ratios for these cancers .

Table 2: Association Between HMBA Levels and Cancer Risk

Cancer TypeOdds Ratio (OR)Confidence Interval (CI)
Hepatocellular Carcinoma2.541.51 - 4.27
Pancreatic Cancer1.431.03 - 1.99
Liver Disease Mortality2.161.63 - 2.86

These findings underscore the potential of HMBA as a significant marker in cancer epidemiology.

3. Intestinal Health

Research involving Lactobacillus paracasei BD5115 has shown that metabolites including HMBA can promote intestinal epithelial cell (IEC) proliferation through the activation of the MYC gene expression pathway. This interaction involves transcription factors that enhance cellular growth and regeneration within the intestinal lining, indicating a protective role against gut-related diseases .

Case Studies

Case Study: Atherosclerosis Treatment with HMBA

In an experimental setup, male C57BL/6 mice were subjected to a high-fat diet to induce atherosclerosis. After treatment with HMBA, significant reductions in plaque area were noted during histological evaluations using oil red O staining, which demonstrated the compound's efficacy in plaque stabilization and reduction .

Case Study: Alcohol Intake and Cancer Risk Assessment

A population-based study analyzed serum metabolites in relation to self-reported alcohol consumption, revealing that individuals with higher levels of HMBA had an increased risk for liver-related diseases. This study highlights the importance of HMBA as a non-invasive biomarker for assessing alcohol-related health risks .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying HMB in biological samples?

HMB can be analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with optimized protocols. For example, negative ion mode LC-MS/MS with collision energies of 10–40 eV has been employed to detect HMB in whole blood and urine. The compound shows characteristic fragmentation patterns, such as m/z 117.1 [M-H]⁻ and m/z 101.1 [M-H-H2O]⁻, which aid in identification . Internal standardization with deuterated analogs (e.g., d₆-HMB) improves precision in quantitative analyses .

Key LC-MS/MS Parameters
Ionization mode: Negative
Precursor ion (m/z): 117.1
Product ions (m/z): 101.1, 73.0
Collision energy: 15–25 eV

Q. What is the metabolic origin of HMB in humans?

HMB is primarily derived from the catabolism of branched-chain amino acids (BCAAs), particularly leucine , via α-ketoisocaproate (KIC). It is also linked to ketogenesis and oxidative stress responses, with elevated levels observed in conditions like lactic acidosis and neonatal asphyxia .

Q. How should HMB be stored to maintain stability in laboratory settings?

HMB is stable at room temperature but should be stored in airtight containers under inert gas (e.g., nitrogen) to prevent oxidation. Solubility in polar solvents like methanol and dimethyl sulfoxide (DMSO) makes it suitable for stock solutions, which should be stored at -20°C for long-term use .

Advanced Research Questions

Q. What molecular mechanisms link HMB to intestinal epithelial cell (IEC) proliferation?

HMB upregulates the MYC signaling pathway by facilitating the interaction between the transcription factor MAFF and MBP1. This complex binds to the MYC promoter, enhancing its expression and driving IEC proliferation. Knockdown experiments using siRNA targeting MAFF or MBP1 abolished HMB-induced MYC activation, confirming this mechanism .

Q. How can conflicting data on HMB’s association with alcohol intake be resolved?

Discrepancies in cross-study correlations (e.g., weak vs. strong associations between HMB and alcohol consumption) may arise from:

  • Population variability : Intraclass correlation coefficients (ICCs) for HMB ranged from 0.49 to 0.76 across cohorts, indicating moderate reliability .
  • Analytical sensitivity : Differences in LC-MS/MS instrumentation or sample preparation (e.g., derivatization with TMS for GC-MS) affect detection limits .
  • Confounding factors : Oxidative stress or liver dysfunction independently elevates HMB, complicating alcohol-specific interpretations .

Q. What advanced techniques validate HMB as a biomarker for hepatic cancer risk?

Multistage validation using:

  • Discovery cohorts : Untargeted metabolomics to identify HMB as a candidate.
  • Replication cohorts : Targeted MS/MS to confirm associations (e.g., hazard ratio = 2.1 for hepatocellular carcinoma in EPIC study) .
  • Mechanistic studies : Isotope tracing (¹³C-labeled leucine) to link HMB production to BCAA dysregulation in cancer models .

Q. How does HMB interact with γ-hydroxybutyrate (GHB) receptors, and what are the implications?

As a structural analog of GHB, HMB binds weakly to GHB receptors (Ki = 1.2 μM vs. 0.3 μM for GHB). While it lacks GHB’s psychoactive effects, HMB may competitively inhibit GHB uptake in neuronal cells, suggesting utility in studying GHB toxicity pathways .

Q. Methodological Considerations

Q. What precautions are critical when handling HMB in laboratory experiments?

  • Hazard mitigation : Use PPE (gloves, goggles) due to GHS07 warnings (H315/H319 skin/eye irritation) .
  • Environmental controls : Avoid spills near drains; adsorb leaks with diatomaceous earth .
  • Waste disposal : Incinerate contaminated materials at >1000°C to prevent environmental release .

Q. How can researchers address the lack of ecological toxicity data for HMB?

Conduct microcosm studies to assess biodegradability (OECD 301F test) and bioaccumulation potential (log Kow = -0.5 predicted). Preliminary data show low soil mobility due to high water solubility (50 g/L), but long-term ecotoxicological risks remain uncharacterized .

Properties

IUPAC Name

2-hydroxy-3-methylbutanoic acid
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InChI

InChI=1S/C5H10O3/c1-3(2)4(6)5(7)8/h3-4,6H,1-2H3,(H,7,8)
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InChI Key

NGEWQZIDQIYUNV-UHFFFAOYSA-N
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Canonical SMILES

CC(C)C(C(=O)O)O
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H10O3
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Related CAS

57618-22-1 (calcium[2:1] salt)
Record name 2-Hydroxyisovaleric acid
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DSSTOX Substance ID

DTXSID10863305
Record name 2-Hydroxy-3-methylbutanoic acid
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Molecular Weight

118.13 g/mol
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Physical Description

Solid
Record name 2-Hydroxy-3-methylbutyric acid
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Solubility

350 mg/mL
Record name 2-Hydroxy-3-methylbutyric acid
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CAS No.

4026-18-0, 600-37-3
Record name (±)-2-Hydroxyisovaleric acid
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Retrosynthesis Analysis

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